molecular formula C17H25NO5 B3469613 4-(3,4,5-triethoxybenzoyl)morpholine CAS No. 64038-95-5

4-(3,4,5-triethoxybenzoyl)morpholine

Cat. No.: B3469613
CAS No.: 64038-95-5
M. Wt: 323.4 g/mol
InChI Key: QAHVNGBESLDQHG-UHFFFAOYSA-N
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Description

4-(3,4,5-Triethoxybenzoyl)morpholine is an organic compound that features a morpholine ring bonded to a benzoyl group substituted with three ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-triethoxybenzoyl)morpholine typically involves the reaction of 3,4,5-triethoxybenzoyl chloride with morpholine. This reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3,4,5-triethoxybenzoyl chloride+morpholineThis compound+HCl\text{3,4,5-triethoxybenzoyl chloride} + \text{morpholine} \rightarrow \text{this compound} + \text{HCl} 3,4,5-triethoxybenzoyl chloride+morpholine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Triethoxybenzoyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups can yield 3,4,5-tricarboxybenzoylmorpholine, while reduction of the benzoyl group can produce 4-(3,4,5-triethoxybenzyl)morpholine.

Scientific Research Applications

4-(3,4,5-Triethoxybenzoyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar structure but with methoxy groups instead of ethoxy groups.

    4-(3,4,5-Trifluorobenzoyl)morpholine: Contains fluorine atoms instead of ethoxy groups.

    4-(3,4,5-Trichlorobenzoyl)morpholine: Contains chlorine atoms instead of ethoxy groups.

Uniqueness

4-(3,4,5-Triethoxybenzoyl)morpholine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can provide different steric and electronic effects compared to methoxy, fluoro, or chloro groups, potentially leading to distinct properties and applications.

Properties

IUPAC Name

morpholin-4-yl-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-4-21-14-11-13(17(19)18-7-9-20-10-8-18)12-15(22-5-2)16(14)23-6-3/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHVNGBESLDQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60982095
Record name (Morpholin-4-yl)(3,4,5-triethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64038-95-5
Record name Morpholine, 4-(3,4,5-triethoxybenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Morpholin-4-yl)(3,4,5-triethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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